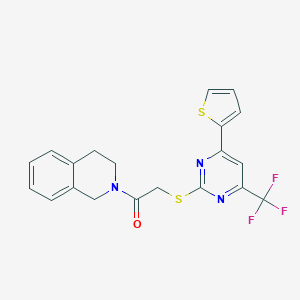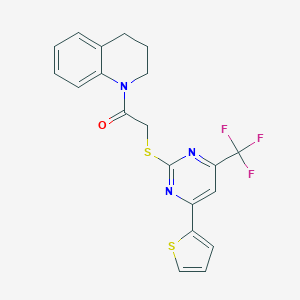![molecular formula C21H21N3O5S2 B284379 2-{3-allyl-4-oxo-2-[(phenylsulfonyl)imino]-1,3-thiazolidin-5-yl}-N-(3-methoxyphenyl)acetamide](/img/structure/B284379.png)
2-{3-allyl-4-oxo-2-[(phenylsulfonyl)imino]-1,3-thiazolidin-5-yl}-N-(3-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{3-allyl-4-oxo-2-[(phenylsulfonyl)imino]-1,3-thiazolidin-5-yl}-N-(3-methoxyphenyl)acetamide, also known as ATPI-13, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ATPI-13 belongs to the class of thiazolidinones, which are known for their diverse biological activities, including anti-inflammatory, antitumor, and antiviral properties.
Wirkmechanismus
The mechanism of action of 2-{3-allyl-4-oxo-2-[(phenylsulfonyl)imino]-1,3-thiazolidin-5-yl}-N-(3-methoxyphenyl)acetamide is not fully understood, but studies suggest that it exerts its therapeutic effects by modulating various cellular pathways. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells by activating the p53 pathway. Moreover, this compound has been reported to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have reported that this compound inhibits the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory prostaglandins. Moreover, this compound has been shown to inhibit the growth of cancer cells by inducing DNA damage and inhibiting angiogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
2-{3-allyl-4-oxo-2-[(phenylsulfonyl)imino]-1,3-thiazolidin-5-yl}-N-(3-methoxyphenyl)acetamide has several advantages for lab experiments, including its potent anticancer and anti-inflammatory activity, which makes it a promising candidate for drug development. However, the limitations of this compound include its low solubility and stability, which may affect its efficacy and bioavailability.
Zukünftige Richtungen
The potential therapeutic applications of 2-{3-allyl-4-oxo-2-[(phenylsulfonyl)imino]-1,3-thiazolidin-5-yl}-N-(3-methoxyphenyl)acetamide are still being explored, and several future directions can be pursued. One possible future direction is to develop this compound derivatives with improved solubility and stability. Moreover, further studies are required to elucidate the precise mechanism of action of this compound and its potential applications in other diseases, such as viral infections and autoimmune disorders.
Conclusion
In conclusion, this compound is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound exhibits potent anticancer and anti-inflammatory activity, and its mechanism of action is still being explored. Further studies are required to fully understand the potential applications of this compound in various diseases and to develop this compound derivatives with improved efficacy and bioavailability.
Synthesemethoden
The synthesis of 2-{3-allyl-4-oxo-2-[(phenylsulfonyl)imino]-1,3-thiazolidin-5-yl}-N-(3-methoxyphenyl)acetamide involves the condensation reaction of 3-allyl-4-hydroxy-2-methylthiobutanoic acid with phenylsulfonyl isocyanate, followed by the reaction with 3-methoxyaniline and acetic anhydride. The final product is obtained after purification by recrystallization.
Wissenschaftliche Forschungsanwendungen
2-{3-allyl-4-oxo-2-[(phenylsulfonyl)imino]-1,3-thiazolidin-5-yl}-N-(3-methoxyphenyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and viral infections. Several studies have reported that this compound exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. In addition, this compound has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
Molekularformel |
C21H21N3O5S2 |
|---|---|
Molekulargewicht |
459.5 g/mol |
IUPAC-Name |
2-[2-(benzenesulfonylimino)-4-oxo-3-prop-2-enyl-1,3-thiazolidin-5-yl]-N-(3-methoxyphenyl)acetamide |
InChI |
InChI=1S/C21H21N3O5S2/c1-3-12-24-20(26)18(14-19(25)22-15-8-7-9-16(13-15)29-2)30-21(24)23-31(27,28)17-10-5-4-6-11-17/h3-11,13,18H,1,12,14H2,2H3,(H,22,25) |
InChI-Schlüssel |
KXJNVASTHYNKNF-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)NC(=O)CC2C(=O)N(C(=NS(=O)(=O)C3=CC=CC=C3)S2)CC=C |
Kanonische SMILES |
COC1=CC=CC(=C1)NC(=O)CC2C(=O)N(C(=NS(=O)(=O)C3=CC=CC=C3)S2)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B284296.png)
![N-benzyl-2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-methylacetamide](/img/structure/B284297.png)
![N-(2,6-dichlorophenyl)-2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284300.png)
![2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(2-thienylmethyl)propanamide](/img/structure/B284303.png)
![N-(4-fluorobenzyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide](/img/structure/B284304.png)
![2-[2-(4-Phenyl-6-trifluoromethyl-pyrimidin-2-ylsulfanyl)-propionylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid amide](/img/structure/B284309.png)
![N-(4-methylbenzyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide](/img/structure/B284311.png)
![N-(3,4-difluorophenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide](/img/structure/B284313.png)

![N-(4-methoxybenzyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284315.png)
![N-(1-phenylethyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284316.png)

![N-(2-thienylmethyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284318.png)

